N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide
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Description
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C19H15FN4O3S and its molecular weight is 398.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a fluorinated pyrazole structure have been shown to bind to the human estrogen alpha receptor (erα) with a binding affinity close to that of 4-oht, a native ligand .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit various biological activities, including antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions . These activities suggest that the compound could affect multiple biochemical pathways.
Result of Action
Similar compounds have been reported to exhibit various biological activities, suggesting that this compound could have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3S/c1-11-14(3-2-4-17(11)24(26)27)19(25)21-18-15-9-28-10-16(15)22-23(18)13-7-5-12(20)6-8-13/h2-8H,9-10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCSNUPUUSDLHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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